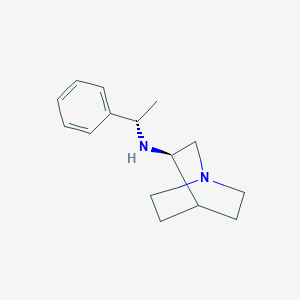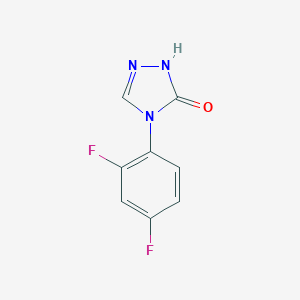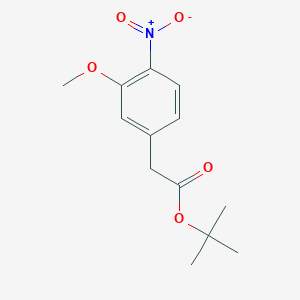
t-Butyl 3-methoxy-4-nitrophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl 3-methoxy-4-nitrophenylacetate is a chemical compound that belongs to the class of nitrophenylacetates. It is a synthetic intermediate used in the production of various pharmaceuticals and agrochemicals. The compound has gained significant attention due to its potential biological activities and its role in the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of t-Butyl 3-methoxy-4-nitrophenylacetate is not well understood. However, it is believed to act as a nucleophile and undergo nucleophilic substitution reactions with various electrophiles. The compound has been shown to react with various alkylating agents and form covalent adducts. These adducts may interfere with the normal functioning of biological molecules and lead to cytotoxicity.
Biochemical And Physiological Effects
The biochemical and physiological effects of t-Butyl 3-methoxy-4-nitrophenylacetate are not well characterized. However, studies have shown that the compound has cytotoxic effects on various cancer cell lines. The compound has also been shown to inhibit the growth of some bacteria and fungi. In addition, t-Butyl 3-methoxy-4-nitrophenylacetate has been shown to have antioxidant properties.
Advantages And Limitations For Lab Experiments
T-Butyl 3-methoxy-4-nitrophenylacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively cheap and readily available. However, the compound has some limitations. It is not water-soluble and may require the use of organic solvents for experiments. In addition, the compound may have limited use in vivo due to its potential cytotoxicity.
Future Directions
There are several future directions for the use of t-Butyl 3-methoxy-4-nitrophenylacetate in scientific research. The compound can be used as an intermediate in the synthesis of new anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. In addition, the compound can be used as a reference standard in analytical chemistry. The compound can also be used in the development of new herbicides and insecticides. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of t-Butyl 3-methoxy-4-nitrophenylacetate.
Synthesis Methods
The synthesis of t-Butyl 3-methoxy-4-nitrophenylacetate involves the reaction of 3-methoxy-4-nitrophenol with t-butyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
T-Butyl 3-methoxy-4-nitrophenylacetate has been extensively used in scientific research for the synthesis of various compounds. It has been used as an intermediate in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. The compound has also been used in the synthesis of agrochemicals such as herbicides and insecticides. In addition, t-Butyl 3-methoxy-4-nitrophenylacetate has been used as a reference standard in analytical chemistry.
properties
CAS RN |
181518-01-4 |
|---|---|
Product Name |
t-Butyl 3-methoxy-4-nitrophenylacetate |
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
tert-butyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)8-9-5-6-10(14(16)17)11(7-9)18-4/h5-7H,8H2,1-4H3 |
InChI Key |
HHKXDAKAQJSFAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
synonyms |
Benzeneacetic acid, 3-Methoxy-4-nitro-, 1,1-diMethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



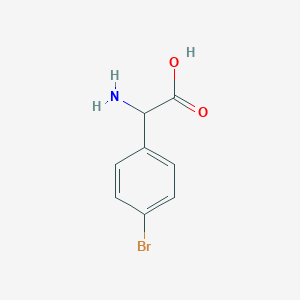
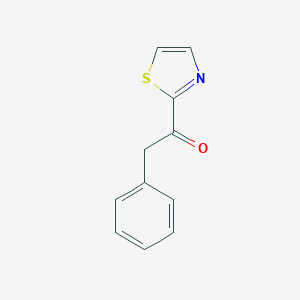
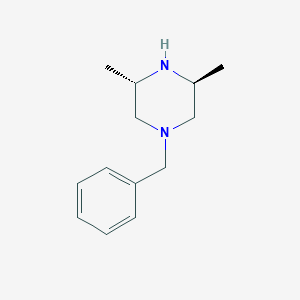
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
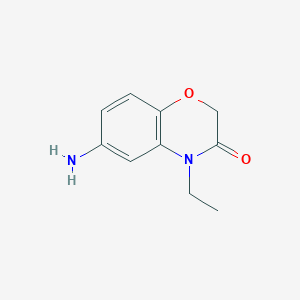

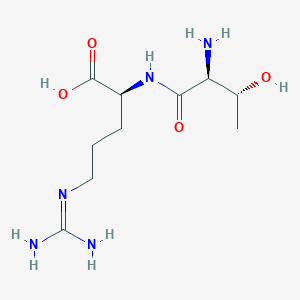


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)


